molecular formula C10H17ClN2O3S B3005693 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856052-02-2

1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3005693
CAS No.: 1856052-02-2
M. Wt: 280.77
InChI Key: QDHYRELQSZOEIU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that combines a pyrazole ring with sulfonyl chloride and isobutoxymethyl groups

Preparation Methods

The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and isobutoxymethyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group. Reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride for the sulfonylation step .

Chemical Reactions Analysis

1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride largely depends on its reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules and materials. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar compounds to 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride include other sulfonyl chlorides and pyrazole derivatives. For example:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-ethyl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-13-5-10(17(11,14)15)9(12-13)7-16-6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHYRELQSZOEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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